(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Description
BenchChem offers high-quality (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-7-11-9-5-12-4-3-10(9)13-14(11)6-8-1-2-8/h8,12,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJHQKOLQUNIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CNCCC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
It’s worth noting that related compounds have shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, and induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death.
Biological Activity
The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 204.27 g/mol. Its structure features a bicyclic pyrazolo-pyridine framework that may facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| CAS Number | Not specified |
| Purity | ≥95% |
Synthesis
The synthesis of (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves multi-step organic reactions. The cyclization reactions integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Optimizing yield and purity while adhering to green chemistry principles is crucial in these synthetic routes.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, related pyrazolo compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related pyrazolo compound inhibited glioma cell viability by inducing cell death through multiple mechanisms including activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
Anti-inflammatory Effects
Compounds within this chemical class have also shown promising anti-inflammatory properties. Research indicates that they can modulate inflammatory responses by inhibiting key enzymes involved in pro-inflammatory signaling pathways.
Case Study:
In a preclinical model of inflammation, a structurally analogous compound exhibited potent anti-inflammatory activity with a significant reduction in inflammatory markers . The ED50 values were notably low, indicating high potency.
Pharmacological Studies
Pharmacological evaluations of similar compounds suggest that they possess low cytotoxicity while maintaining efficacy against target diseases. This balance is critical for developing safe therapeutic agents.
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Inhibition of glioma cell proliferation |
| Anti-inflammatory | Significant reduction in inflammatory markers |
| Cytotoxicity | Low cytotoxicity observed in vitro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
